molecular formula C6H3BrINO2 B1149227 6-Bromo-4-iodonicotinic acid CAS No. 1200130-82-0

6-Bromo-4-iodonicotinic acid

Cat. No. B1149227
M. Wt: 327.90199
InChI Key:
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Patent
US08623889B2

Procedure details

n-Butyllithium (2.5M in hexanes, 297 mL, 0.743 mol) was added over 1 h to a cooled (−25° C.) solution of 2,2,6,6,-tetramethylpiperidine (131 mL, 0.77 mol) in tetrahydrofuran (1 L). The mixture was left to stir for 16 h at −25° C. then cooled to −55° C. before addition of solid 6-bromonicotinic acid (50.0 g, 0.25 mmol). The mixture was allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was cooled to −70° C. then poured onto a pre-cooled (−70° C.) solution of iodine (188.5 g, 0.74 mol) in tetrahydrofuran (500 mL). The mixture was then poured into the original reaction vessel and the contents allowed to warm to ambient temperature and stirred for 1 hour. The solvent was evaporated and the resultant residue dissolved in water (500 mL) and washed with dichloromethane (3×300 mL). The aqueous phase was separated and the pH adjusted to 2 by the addition of concentrated hydrochloric acid. Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added and the solid which deposited was collected by filtration. The resultant solid was washed with water (75 mL) and pentane (75 mL) and dried at 75° C. under vacuum to furnish the title compound as a tan solid (53.1 g, 65%). 1H NMR (DMSO-D6, 300 MHz) 8.62 (s, 1H); 8.35 (s, 1H). LCMS (Method B): RT=2.16 min, M+H+=328/330.
Quantity
297 mL
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
188.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][N:18]=1.[I:26]I>O1CCCC1>[Br:16][C:17]1[CH:25]=[C:24]([I:26])[C:20]([C:21]([OH:23])=[O:22])=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
297 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
131 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Step Four
Name
Quantity
188.5 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
to stir for 16 h at −25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −70° C.
ADDITION
Type
ADDITION
Details
then poured onto
ADDITION
Type
ADDITION
Details
The mixture was then poured into the original reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue dissolved in water (500 mL)
WASH
Type
WASH
Details
washed with dichloromethane (3×300 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
the pH adjusted to 2 by the addition of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added
FILTRATION
Type
FILTRATION
Details
the solid which deposited was collected by filtration
WASH
Type
WASH
Details
The resultant solid was washed with water (75 mL) and pentane (75 mL)
CUSTOM
Type
CUSTOM
Details
dried at 75° C. under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC=C(C(=O)O)C(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64775.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.